Hydroxy Ebastine
CAS No.: 210686-41-2
Cat. No.: VC21345638
Molecular Formula: C32H39NO3
Molecular Weight: 485.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 210686-41-2 |
---|---|
Molecular Formula | C32H39NO3 |
Molecular Weight | 485.7 g/mol |
IUPAC Name | 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one |
Standard InChI | InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3 |
Standard InChI Key | UDZUMQUGNZBRMN-UHFFFAOYSA-N |
SMILES | CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance | Tan Solid |
Melting Point | 112-115˚C |
Chemical Identity and Properties
Hydroxy Ebastine is a metabolite formed during the first-pass metabolism of Ebastine in the human body. This compound is chemically characterized as follows:
Property | Value |
---|---|
CAS Number | 210686-41-2 |
Molecular Formula | C32H39NO3 |
Molecular Weight | 485.7 |
Chemical Name | 4-(Diphenylmethoxy)-1-[4-(hydroxydimethylmethyl)phenethyl]piperidine |
SMILES Notation | O=C(C1=CC=C(C(C)(C)CO)C=C1)CCCN(CC2)CCC2OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Solubility | Soluble in chloroform |
The chemical structure of Hydroxy Ebastine contains a hydroxyl group attached to the tert-butyl moiety of the Ebastine molecule, which significantly affects its pharmacokinetic properties and subsequent metabolism . This structural modification is critical for its biological activity and further transformation within the body.
Metabolic Pathway and Formation
Position in Ebastine Metabolism
Hydroxy Ebastine occupies a central position in the metabolic pathway of Ebastine. The metabolic transformation follows a specific sequence:
Enzymatic Regulation of Metabolism
The formation and further metabolism of Hydroxy Ebastine are regulated by specific cytochrome P450 enzymes:
Metabolic Reaction | Primary Enzyme | Secondary Enzyme | Relative Activity |
---|---|---|---|
Ebastine → Hydroxy Ebastine | CYP2J2 | CYP3A4, CYP3A5 | CYP2J2: 22.5-fold higher than CYP3A4 |
Hydroxy Ebastine → Carebastine | CYP2J2 | CYP3A4 | Shared contribution |
Ebastine → Desalkylebastine | CYP3A4 | CYP3A5 | CYP3A4 dominant |
Hydroxy Ebastine → Desalkylebastine | CYP3A4 | CYP3A5 | CYP3A4 dominant |
The conversion of Ebastine to Hydroxy Ebastine is predominantly catalyzed by CYP2J2, with an activity of 0.45 μl/min/pmol P450, which is 22.5-fold higher than that of CYP3A4 and 7.5-fold higher than CYP3A5 . This enzyme specificity is significant for understanding drug interactions and pharmacokinetic variability among patients.
Pharmacokinetic Profile
Metabolic Stability
Research findings indicate that Hydroxy Ebastine possesses distinct pharmacokinetic properties compared to other metabolites in the pathway:
-
Intrinsic clearance (CLint) of Hydroxy Ebastine is significantly higher than both Ebastine and Carebastine
-
Carebastine demonstrates greater metabolic stability than both Ebastine and Hydroxy Ebastine
First-Pass Metabolism
Ebastine undergoes extensive first-pass metabolism in the liver, with Hydroxy Ebastine being formed rapidly after oral administration. This efficient conversion process contributes to the relatively low plasma concentrations of the parent compound and the predominance of metabolites in systemic circulation .
The metabolic conversion is so efficient that the pharmacological effects of Ebastine are primarily attributed to its metabolites rather than the parent compound itself.
Pharmacological Activity
Receptor Binding Properties
While specific binding data for Hydroxy Ebastine is limited, research on the Ebastine metabolic pathway indicates that Hydroxy Ebastine possesses significant H1-receptor binding affinity:
Compound | H1 Receptor Affinity (nM) |
---|---|
Ebastine | 48 ± 6 |
Carebastine | 27 ± 4 |
Hydroxy Ebastine | Good affinity (precise value not specified) |
Hydroxy Ebastine has been identified as having "good H1 receptor affinity" along with another minor metabolite, diphenyl-norpyraline . This receptor binding is crucial for the antihistaminic effects observed after Ebastine administration.
Comparative Potency
-
Carebastine (formed from Hydroxy Ebastine) demonstrates higher potency in guinea pig models with an ED50 value of 80 μg/kg compared to the parent compound Ebastine (ED50 = 170 μg/kg)
-
The transformation from Hydroxy Ebastine to Carebastine is therefore considered an activation step in the metabolic pathway
This metabolic sequence explains why Ebastine maintains its antihistaminic effects despite rapid metabolism of the parent compound.
Clinical Significance
Role in Therapeutic Efficacy
The formation of Hydroxy Ebastine represents a critical step in achieving the therapeutic effects of Ebastine. Clinical studies analyzing Ebastine's efficacy in inhibiting histamine-induced responses have demonstrated:
-
Fast-dissolving tablet (FDT) formulations of Ebastine (10 mg) reduced histamine-induced wheal area by 44.6% after 5 days of treatment, compared to 17.9% for desloratadine (5 mg)
-
At higher doses (20 mg), Ebastine reduced wheal area by 55.8% compared to 26.8% for desloratadine
These clinical effects are achieved through the active metabolites including Hydroxy Ebastine and its subsequent product, Carebastine.
Pharmacokinetic Implications
The metabolic profile of Hydroxy Ebastine has important implications for clinical use:
-
Its rapid formation and subsequent metabolism contribute to the onset and duration of action
-
The involvement of specific CYP enzymes (particularly CYP2J2 and CYP3A4) may lead to potential drug interactions when Ebastine is co-administered with inhibitors or inducers of these enzymes
-
The metabolic pathway explains why Ebastine maintains efficacy despite low plasma levels of the parent compound
Understanding this metabolic process is essential for optimizing dosing regimens and anticipating potential drug interactions.
Analytical Considerations in Research
For laboratory research involving Hydroxy Ebastine, specific handling procedures are recommended:
-
Sample solutions are typically provided at 25 μL, 10mM concentration
-
Proper solvent selection is crucial for preparing stock solutions based on solubility properties
-
Avoiding repeated freezing and thawing is important to maintain compound stability
-
For shipment, evaluation samples should be transported with blue ice
These considerations ensure accurate and reproducible results in experimental settings when working with this compound.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume